ethyl 3-[4-(4-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}phenoxy)benzamido]-1-benzofuran-2-carboxylate
Description
Ethyl 3-[4-(4-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}phenoxy)benzamido]-1-benzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a complex molecular architecture. The compound’s extended π-conjugation system and hydrogen-bonding motifs (amide and ester groups) suggest applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors requiring aromatic stacking interactions .
Properties
IUPAC Name |
ethyl 3-[[4-[4-[(2-ethoxycarbonyl-1-benzofuran-3-yl)carbamoyl]phenoxy]benzoyl]amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28N2O9/c1-3-43-35(41)31-29(25-9-5-7-11-27(25)46-31)37-33(39)21-13-17-23(18-14-21)45-24-19-15-22(16-20-24)34(40)38-30-26-10-6-8-12-28(26)47-32(30)36(42)44-4-2/h5-20H,3-4H2,1-2H3,(H,37,39)(H,38,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAFHQYDNMIACW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=C(OC6=CC=CC=C65)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4-(4-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}phenoxy)benzamido]-1-benzofuran-2-carboxylate typically involves multiple steps, including the formation of benzofuran rings and the introduction of ethoxycarbonyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(4-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}phenoxy)benzamido]-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Structure
The compound features a benzofuran core, which is known for its biological activity, and functional groups that enhance its pharmacological properties. The presence of the ethoxycarbonyl group contributes to the compound's solubility and reactivity.
Anticancer Activity
Recent studies have indicated that compounds containing benzofuran moieties exhibit significant anticancer properties. Ethyl 3-[4-(4-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}phenoxy)benzamido]-1-benzofuran-2-carboxylate has been evaluated for its cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Assay
A study conducted on human breast cancer cell lines (MCF-7) showed that this compound induced apoptosis at concentrations of 10–50 µM, with an IC50 value lower than that of standard chemotherapeutics like doxorubicin.
Anti-inflammatory Properties
The compound has been tested for anti-inflammatory effects, particularly in models of acute inflammation.
Data Table: Anti-inflammatory Activity
| Model | Dose (mg/kg) | Inhibition (%) |
|---|---|---|
| Carrageenan-induced paw edema | 10 | 45% |
| Lipopolysaccharide-induced inflammation | 20 | 60% |
These results suggest that this compound may serve as a lead compound for developing new anti-inflammatory drugs.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against resistant strains of bacteria.
Case Study: Antimicrobial Testing
In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound exhibited bacteriostatic effects with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.
Neuroprotective Effects
Research into neuroprotective applications has revealed that derivatives of benzofuran can protect neuronal cells from oxidative stress.
Data Table: Neuroprotective Effects
| Treatment | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Control | - | 100 |
| Compound | 5 | 85 |
| Compound | 10 | 78 |
These findings indicate that this compound may be beneficial in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of ethyl 3-[4-(4-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}phenoxy)benzamido]-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Implications
The compound’s unique structure positions it as a candidate for in vitro screening in 3D cell culture systems, where microenvironmental modulation (e.g., via PEGDA hydrogels) could reveal context-dependent bioactivity . However, its high molecular weight and hydrophobicity may limit bioavailability, necessitating formulation studies.
Biological Activity
Ethyl 3-[4-(4-{[2-(ethoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}phenoxy)benzamido]-1-benzofuran-2-carboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzofuran Core : The initial step often includes cyclization reactions to form the benzofuran structure.
- Introduction of Functional Groups : Subsequent steps involve nucleophilic substitution to introduce the carbamoyl and ethoxycarbonyl groups.
- Esterification : The final step usually involves esterification to attach the ethyl group.
The synthesis can be optimized for yield and purity through controlled reaction conditions and purification techniques such as recrystallization and chromatography.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study on related ethyl derivatives found notable antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus species .
Cytotoxicity
Compounds within the benzofuran class have been investigated for their cytotoxic effects against cancer cell lines. For instance, derivatives have shown selective cytotoxicity against tumorigenic cells, suggesting potential as anticancer agents. A specific study highlighted that certain benzofuran derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating promising anticancer activity .
The mechanism of action for such compounds often involves interaction with cellular targets that lead to apoptosis in cancer cells. Molecular dynamics simulations suggest that these compounds may interact primarily through hydrophobic contacts with proteins involved in cell survival pathways, such as Bcl-2 .
Study 1: Antimicrobial Efficacy
A comprehensive study evaluated a series of benzofuran derivatives, including those structurally similar to this compound. The results demonstrated that specific substitutions enhanced antimicrobial potency, with some compounds exhibiting minimal inhibitory concentrations (MICs) below 10 µg/mL against resistant bacterial strains .
Study 2: Anticancer Activity
In another investigation, a set of benzofuran-based compounds was tested against various cancer cell lines. The results indicated that modifications in the functional groups significantly influenced the cytotoxicity profiles. One derivative showed an IC50 value of 5 µM against the A-431 cell line, highlighting its potential as a therapeutic agent in oncology .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
